molecular formula C8H14N2O5 B1671459 gamma-Glutamylalanine CAS No. 5875-41-2

gamma-Glutamylalanine

Cat. No. B1671459
CAS RN: 5875-41-2
M. Wt: 218.21 g/mol
InChI Key: WQXXXVRAFAKQJM-WHFBIAKZSA-N
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Description

Gamma-Glutamylalanine is a dipeptide composed of gamma-glutamate and alanine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives .


Synthesis Analysis

Gamma-Glutamylalanine is a natural substrate of the enzyme gamma-Glutamylcyclotransferase . Efficient synthesis of gamma-glutamyl compounds has been reported by co-expression of gamma-glutamylmethylamide synthetase and polyphosphate kinase in engineered Escherichia coli .


Molecular Structure Analysis

The molecular formula of gamma-Glutamylalanine is C8H14N2O5. Its average mass is 218.207 Da and its monoisotopic mass is 218.090271 Da .


Chemical Reactions Analysis

Gamma-Glutamylalanine is a natural substrate of the enzyme gamma-Glutamylcyclotransferase . It is involved in the scission of the gamma-peptide bonds of many different gamma-glutamyl-aminoacids and gamma-glutamyl-gamma-glutamyl-amino-acids .


Physical And Chemical Properties Analysis

The molecular formula of gamma-Glutamylalanine is C8H14N2O5. Its average mass is 218.207 Da and its monoisotopic mass is 218.090271 Da. The density is 1.362±0.06 g/cm3. The melting point is 188-192°C .

Scientific Research Applications

Glutamic Acid Decarboxylase and Disease Insights

Gamma-Glutamylalanine is closely related to the activity of Glutamic Acid Decarboxylase (GAD), an enzyme that catalyzes the formation of gamma-aminobutyric acid (GABA) from glutamate. GAD has been implicated in various autoimmune diseases, including neurological disorders and insulin-dependent diabetes. Studies have explored the role of GAD as autoantigens in these conditions, offering insights into disease mechanisms and potential therapeutic approaches (Lernmark, 1996).

Glutathione Metabolism and Health Implications

Research has extensively studied the role of gamma-Glutamylalanine in glutathione metabolism. Glutathione, a crucial antioxidant in cells, is synthesized from glutamate, cysteine, and glycine. The synthesis and regulation of glutathione involve gamma-Glutamylalanine, highlighting its importance in maintaining cellular redox balance and protecting against various diseases, such as Alzheimer's, Parkinson's, liver disease, and diabetes (Wu et al., 2004).

Enzymatic Activity and Bacterial Metabolism

Gamma-Glutamyltranspeptidase, an enzyme that interacts with gamma-Glutamyl compounds, including gamma-Glutamylalanine, plays a pivotal role in bacterial metabolism and has been a subject of study for its biochemical properties and potential applications in biotechnology. Research on Proteus mirabilis has elucidated the enzyme's structure, function, and substrate specificity, providing a foundation for further exploration into its biotechnological applications (Nakayama et al., 1984).

Nanoparticle Formation and Drug Delivery

Studies have investigated the use of poly(gamma-glutamic acid), related to gamma-Glutamylalanine, in forming nanoparticles for drug delivery systems. The modification of poly(gamma-glutamic acid) with hydrophobic groups has enabled the formation of monodispersed nanoparticles, opening new avenues for targeted drug delivery and therapeutic applications (Akagi et al., 2005).

Cardiovascular Disease Risk Assessment

Research has associated gamma-glutamyl transferase (GGT) levels, related to the metabolism of gamma-Glutamyl compounds, with the risk of atherosclerosis and coronary heart disease. Elevated GGT levels have been linked to various cardio-metabolic risk factors, suggesting its potential as a biomarker for assessing the risk of cardiovascular diseases (Ndrepepa et al., 2018).

Future Directions

Gamma-Glutamylalanine has been extensively reported to be associated with the risk of cardio-metabolic diseases, such as obesity, metabolic syndrome, and type 2 diabetes . Future prospective studies on Gamma-Glu-Leu are required to explain its role in metabolic disorders .

Relevant Papers

  • "Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks" .
  • "Integration of metabolomics and transcriptomics reveals novel" .

properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXXXVRAFAKQJM-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974270
Record name 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

gamma-Glutamylalanine

CAS RN

5875-41-2
Record name γ-Glutamylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5875-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Glutamylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-Glutamylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
R Chang, Y Zhu, J Xu, L Chen, G Su… - Frontiers in Cell and …, 2021 - frontiersin.org
… In conclusion, the study showed that the combination of urinary acetylglycine and gamma-glutamylalanine was able to discriminate VKH disease from healthy controls. A biomarker …
Number of citations: 9 www.frontiersin.org
NK Dutta, JA Tornheim, KF Fukutani, M Paradkar… - Scientific reports, 2020 - nature.com
… Our data also found that the combination of 4 metabolites (gamma-glutamylalanine, gamma-glutamylglycine, glutamine, and pyridoxate) identified an initial treatment response with an …
Number of citations: 28 www.nature.com
J Yu, T Han, Y Hou, J Zhao, H Zhang, X Wang… - Environmental Pollution, 2023 - Elsevier
… Tetracycline treatment also increased the levels of oxoglutaric acid, L-glutamic acid, gamma-aminobutyric acid, and gamma-glutamylalanine and enzymes involved in their production; …
Number of citations: 3 www.sciencedirect.com
E Conway de Macario, AJ Macario… - Proceedings of the …, 1983 - National Acad Sciences
… One contains N-acetyl-D-glucosamine, another contains N-acetyl-D-galactosamine, and a third contains gamma-glutamylalanine (gamma-Glu-Ala). These residues are not involved, at …
Number of citations: 33 www.pnas.org
CM Klevorn, LL Dean… - Journal of food …, 2019 - Wiley Online Library
… to be differentiated based on their contents of ethylmalonate and eicosenoate, while the Virginia-type samples were defined by products of purine metabolism, gamma-glutamylalanine, …
Number of citations: 7 ift.onlinelibrary.wiley.com
F Zhang, CP Wen, D Liang, H Skinner, J Gu, WH Chow… - Cancer Research, 2013 - AACR
… Three of the top differentially expressed metabolites, gamma-glutamylalanine, bilirubin and allantoin, were selected and validated in two additional sets of subjects, one set comprised …
Number of citations: 1 aacrjournals.org
E Ephraim, DE Jewell - Frontiers in Bioscience-Elite, 2023 - imrpress.com
… In addition, branched-chain amino acids and dipeptides including isovalerylglycine, 2-hydroxy-3-methylvalerate, alpha-hydroxyisocaproate and gamma-glutamylalanine were …
Number of citations: 2 www.imrpress.com
Q Wei, X Xiao, P Fogle, Z Dong - PloS one, 2014 - journals.plos.org
Changes of metabolism have been implicated in renal ischemia/reperfusion injury (IRI). However, a global analysis of the metabolic changes in renal IRI is lacking and the association …
Number of citations: 117 journals.plos.org
BJ Sandri, GR Lubach, EF Lock, PJ Kling… - … American Journal of …, 2021 - academic.oup.com
Background The effects of infantile iron deficiency anemia (IDA) extend beyond hematological indices and include short- and long-term adverse effects on multiple cells and tissues. IDA …
Number of citations: 15 academic.oup.com
F Vrieling, B Alisjahbana, E Sahiratmadja… - Scientific reports, 2019 - nature.com
… Correspondingly, we found that gamma-glutamylalanine and gamma-glutamylglutamine increased with antibiotic treatment, even to levels above HC in TB-DM patients for the latter, …
Number of citations: 42 www.nature.com

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